molecular formula C5H7ClFN3 B15146239 3-Fluoro-2-hydrazinylpyridine hydrochloride

3-Fluoro-2-hydrazinylpyridine hydrochloride

Cat. No.: B15146239
M. Wt: 163.58 g/mol
InChI Key: YMTYEQRUYOULMH-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6FN3·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the third position and a hydrazine group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydrazinylpyridine hydrochloride typically involves the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-hydrazinylpyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group on the pyridine ring. This combination imparts specific chemical properties, such as increased reactivity and potential for forming stable complexes with metal ions .

Properties

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

(3-fluoropyridin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H

InChI Key

YMTYEQRUYOULMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NN)F.Cl

Origin of Product

United States

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